Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate is a chemical compound belonging to the indole derivative class. It features a methoxy group at the 5-position of the indole ring and an oxoacetate functional group, contributing to its unique properties. The molecular formula of this compound is CHN O, with a molar mass of 233.22 g/mol. This compound is recognized for its role as an intermediate in various chemical syntheses and its potential biological activities, making it a significant subject of study in medicinal chemistry and organic synthesis .
Indole derivatives, including methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate, are known for their diverse biological activities. Research indicates that this compound exhibits:
These biological activities are attributed to the compound's ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways .
The synthesis of methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate typically involves the Fischer indole synthesis, a well-established method for constructing indole rings. The general synthetic route includes:
Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate finds applications across various fields:
Interaction studies involving methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate focus on its binding affinity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects, particularly in cancer pathways where it may exhibit anticancer efficacy through interactions with specific kinases .
Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate can be compared with other indole derivatives, highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-(5-fluoro-1H-indol-3-YL)-2-oxoacetate | Fluorine atom at position 5 | Alters biological activity and chemical reactivity |
Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate | Chlorine atom at position 5 | Enhances electrophilic substitution reactions |
Methyl 2-(5-bromo-1H-indol-3-YL)-2-oxoacetate | Bromine atom at position 5 | Increases reactivity towards nucleophiles |
Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate | Methoxy at position 6 | Different position affects reactivity and biological activity |
Methyl 4,7-dimethoxyindole -2-carboxylate | Two methoxy groups at different positions | Enhanced solubility and reactivity due to multiple substituents |
Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate stands out due to its methoxy group, which provides unique electronic and steric properties that influence its reactivity and interactions with biological targets .